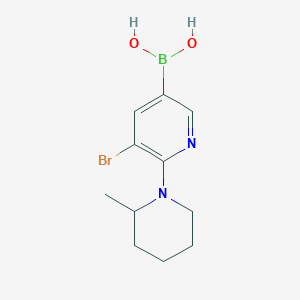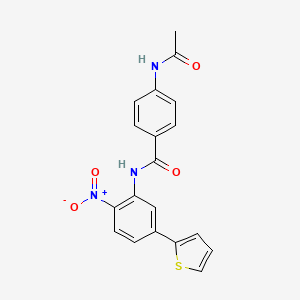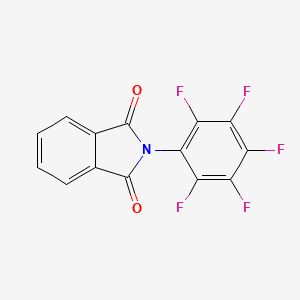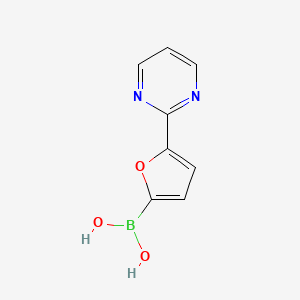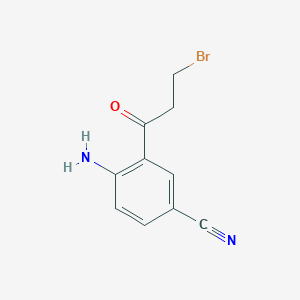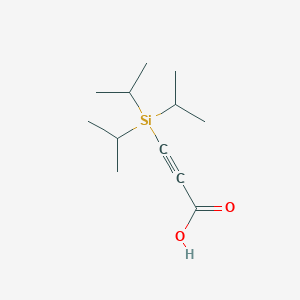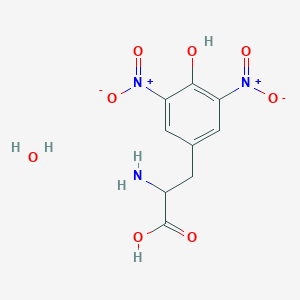
3,5-Dinitro-tyr-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-L-tyrosine monohydrate is a non-proteinogenic L-alpha-amino acid that is derived from L-tyrosine. It is characterized by the substitution of nitro groups at positions 3 and 5 on the aromatic ring of the tyrosine molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-L-tyrosine monohydrate typically involves the nitration of L-tyrosine. The reaction is carried out under controlled conditions using nitrating agents such as nitric acid and sulfuric acid. The process involves the following steps:
Nitration: L-tyrosine is dissolved in a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction mixture is maintained at a low temperature to control the rate of nitration and prevent over-nitration.
Isolation: The product is isolated by precipitation and purified through recrystallization.
Industrial Production Methods
Industrial production of 3,5-dinitro-L-tyrosine monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale nitration is carried out in batch reactors with precise control over temperature and reaction time.
化学反応の分析
Types of Reactions
3,5-Dinitro-L-tyrosine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of L-tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the reagents used
科学的研究の応用
3,5-Dinitro-L-tyrosine monohydrate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications and as a biomarker for oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 3,5-dinitro-L-tyrosine monohydrate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through nitration, affecting their function and stability.
Signal Transduction: The compound may influence cellular signaling pathways by altering the activity of key proteins and enzymes.
類似化合物との比較
Similar Compounds
3-Nitro-L-tyrosine: Contains a single nitro group at position 3.
5-Nitro-L-tyrosine: Contains a single nitro group at position 5.
3,5-Dinitro-D-tyrosine: The D-enantiomer of 3,5-dinitro-L-tyrosine.
特性
分子式 |
C9H11N3O8 |
|---|---|
分子量 |
289.20 g/mol |
IUPAC名 |
2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2 |
InChIキー |
IZLZTNHJGCMKEP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


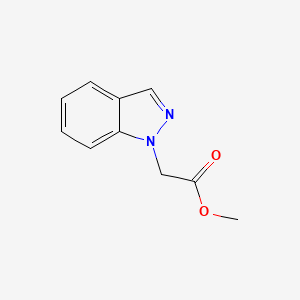
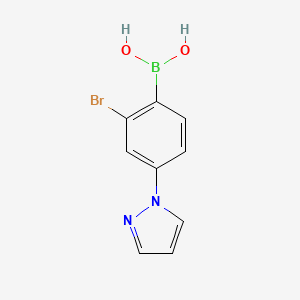
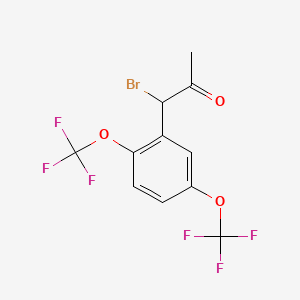

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
